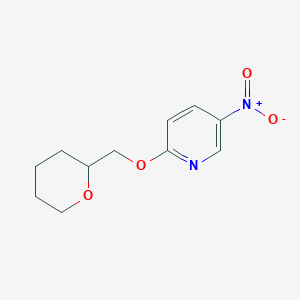

5-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine

Übersicht

Beschreibung

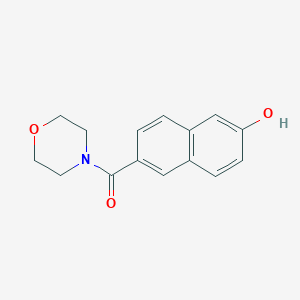

5-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine is a chemical compound with the molecular formula C11 H14 N2 O4 . It has a molecular weight of 238.243 and is primarily used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 31 atoms. There are 14 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The 3-dimensional molecular structures, molecular surfaces, and molecular orbitals can be generated based on data derived from quantum chemical computations .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships in Antiestrogens

A study explored the relationship between the chemical structure of 2,3-diaryl-2H-1-benzopyrans, which are structurally related to 5-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine, and their antiestrogenic activity. The research found that the position of the side chain on the 2-phenyl group significantly impacts the compound's affinity for estrogen receptors and its agonist-antagonist activities. This insight is valuable for designing more effective antiestrogens (Sharma et al., 1990).

Modulation of Stress-Induced Responses

Another study investigated the effects of a compound related to 5-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine, focusing on its potential to reduce stress-induced defecation and visceral pain in rat models. This research suggests the compound could be beneficial for treating conditions like irritable bowel syndrome, highlighting the therapeutic potential of such chemical structures in modulating stress responses and gastrointestinal functions (Taguchi et al., 2017).

Understanding Intracellular Redox Status with MRI

A study used nitroxide radicals, similar in some respects to 5-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine, as contrast agents in magnetic resonance imaging (MRI) to assess the intracellular redox status of tumors. This research demonstrates the potential of such compounds in non-invasively probing the oxidative environment within cells, providing insights into tumor biology and potentially guiding therapeutic interventions (Hyodo et al., 2006).

Induction of Drug-Metabolizing Enzymes

Research into the effects of pyridine derivatives, which share a pyridine core with 5-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine, on rat liver enzymes revealed that these compounds can significantly induce certain cytochrome P450 enzymes. This finding is relevant for understanding how such chemicals might influence drug metabolism and detoxification processes in the body (Murray et al., 1997).

Antihyperglycemic and Blood Pressure Lowering Effects

A novel approach combined nitric oxide-releasing functionalities with antidiabetic drugs, creating hybrids that could potentially offer therapeutic advantages for diabetic patients with cardiovascular risks. This innovative strategy underscores the multifaceted therapeutic possibilities of chemically engineered compounds akin to 5-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine in addressing complex diseases like diabetes and hypertension simultaneously (Kaur et al., 2012).

Eigenschaften

IUPAC Name |

5-nitro-2-(oxan-2-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-13(15)9-4-5-11(12-7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEHHMCDKCMMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202563 | |

| Record name | Pyridine, 5-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine | |

CAS RN |

1287217-95-1 | |

| Record name | Pyridine, 5-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-nitro-2-[(tetrahydro-2H-pyran-2-yl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

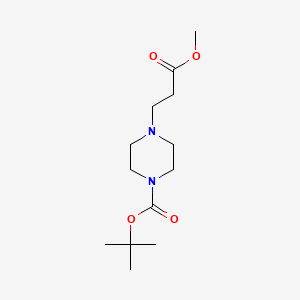

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)

![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)

![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)